molecular formula C17H19ClO3 B5103216 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene

1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene

Cat. No.: B5103216
M. Wt: 306.8 g/mol
InChI Key: YKGKJERXFMBBAP-UHFFFAOYSA-N
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Description

1-Chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is an organic compound with a complex structure, characterized by the presence of a chloro group, ethoxyphenoxy groups, and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene typically involves multi-step organic reactions. The general synthetic route includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-nitrobenzene and 2-ethoxyphenol.

    Reaction Steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The ethoxy groups can participate in esterification reactions with carboxylic acids to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium amide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

1-Chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene can be compared with similar compounds such as:

    1-Chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene: This compound has additional methyl groups, which may alter its chemical properties and reactivity.

    1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene: The presence of an ethyl group instead of a methyl group can influence its physical and chemical characteristics.

    1-Chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene:

Properties

IUPAC Name

1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-3-19-15-6-4-5-7-16(15)20-10-11-21-17-12-13(2)8-9-14(17)18/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGKJERXFMBBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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